molecular formula C7H10N4O3 B2477044 1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro- CAS No. 1365361-60-9

1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-

Cat. No.: B2477044
CAS No.: 1365361-60-9
M. Wt: 198.182
InChI Key: XHVOHNXZRCGUEH-UHFFFAOYSA-N
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Description

“1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-” is a chemical compound that belongs to the class of 1H-pyrazole-5-carboxamides . It has the molecular formula C7H11N3O . This compound and its derivatives have been studied for their potential fungicidal and insecticidal properties .


Synthesis Analysis

1H-pyrazole-5-carboxamide compounds, including “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-”, can be synthesized by a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-” is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety . This structure can be confirmed using techniques such as 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

1H-pyrazole-5-carboxamide compounds, including “1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-4-nitro-”, show potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . The specific chemical reactions involved in these activities are not detailed in the available sources.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds related to 1H-Pyrazole-3-carboxamide, have been extensively reviewed for their antitumor activity. Research indicates that derivatives like 4-nitro-5-thioimidazole and benzimidazole exhibit promising antitumor properties. Some compounds have progressed beyond preclinical testing due to their potential in developing new antitumor drugs and synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties are identified as pharmacophores due to their role in many biologically active compounds, showcasing a wide range of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under various conditions, highlighting the importance of these derivatives in medicinal chemistry (Dar, A. M., & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives are known for their diverse biological properties, which have encouraged research into their synthesis and therapeutic applications. These compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. The review highlights the wide range of pharmaceutical applications and compositions of pyrazoline derivatives, emphasizing their importance in drug development (Shaaban, M., Mayhoub, A. S., & Farag, A., 2012).

Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are significant scaffolds in heterocyclic compounds due to their biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This mini-review focuses on the synthesis of these derivatives and their biological applications, offering insights into their potential as guides for medicinal chemistry research (Cetin, A., 2020).

Pyrazoline Derivatives for Anticancer Agents

The synthesis and bioevaluation of pyrazoline derivatives have been reviewed, with these compounds showing potential for various physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This highlights the versatile nature of pyrazoline derivatives in the development of new anticancer agents (Sheetal, Suprita, Suman, Gulati, S., & Singh, R., 2018).

Properties

IUPAC Name

4-nitro-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3(2)4-6(11(13)14)5(7(8)12)10-9-4/h3H,1-2H3,(H2,8,12)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVOHNXZRCGUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (6.8 ml, 77.6 mmol) was added dropwise to a suspension of 5-isopropyl-4-nitro-1H-pyrazol-3-carboxylic acid (5.15 g, 25.9 mmol) in dichloromethane (80 ml) containing dimethylformamide (0.1 ml) under nitrogen at 0° C. The reaction was stirred at 0° C. for 1 hours, allowed to warm to room temperature and stirred for a further 2 hours. The solvent was removed under reduced pressure, the residue was dissolved in toluene (100 ml) and ammonia gas was bubbled into the solution for 2 hours. The reaction was stirred under nitrogen at room temperature for 18 hours, concentrated under reduced pressure and the residue was dissolved in hot methanol (300 ml). The resultant precipitate was filtered and the filtrate was concentrated under reduced pressure. The residue was azeotroped with water (300 ml), concentrated to approximately 80 ml under reduced pressure and the precipitate was isolated by filtration. This was washed with water and dried under to give 5-isopropyl-4-nitro-1H-pyrazol-3-carboxylic acid amide (3.1 g) as an orange solid. 1H NMR (400 MHz, DMSO-D6): δ=7.94-7.99 (1H, brs), 7.68-7.72 (1H, brs), 3.45-3.55 (1H, m), 1.24-1.30 (6H, d) ppm. LRMS (electrospray): m/z [M+Na]+ 221, [M−H]+ 197.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

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